1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-
Description
The compound 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- (CAS: 95379-51-4) is a fluorine-substituted biphenyl derivative with a molecular formula of C₂₅H₃₃F and a molecular weight of 352.52792 g/mol . Its structure features a central biphenyl core with two key substituents:
- A 4-ethyl-2-fluoro group on one benzene ring.
- A trans-4-propylcyclohexylethyl chain on the adjacent benzene ring.
The compound exhibits high hydrophobicity, as indicated by its calculated XlogP value of 9.3, and lacks hydrogen bond donors (HBD = 0) or acceptors (HBA = 1), suggesting dominance of van der Waals interactions in its physical behavior .
Properties
IUPAC Name |
4-ethyl-2-fluoro-1-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33F/c1-3-5-20-6-8-21(9-7-20)10-11-22-12-15-23(16-13-22)24-17-14-19(4-2)18-25(24)26/h12-18,20-21H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSKMDPICPLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158151 | |
| Record name | 4-Ethyl-2-fluoro-4′-[2-(trans-4-propylcyclohexyl)ethyl]-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95379-51-4 | |
| Record name | 4-Ethyl-2-fluoro-4′-[2-(trans-4-propylcyclohexyl)ethyl]-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- is a complex organic compound with significant potential in various fields, including chemistry and biology. Its unique structure incorporates biphenyl, ethyl, fluoro, and cyclohexyl groups, which confer distinct chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C25H33F
- Molecular Weight : 352.5 g/mol
- CAS Number : 95379-51-4
The biological activity of 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The precise pathways and targets are still under investigation but may include:
- Receptor Binding : The compound may interact with neurotransmitter receptors or other signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have indicated that it exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 12.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Anti-inflammatory Properties
In addition to anticancer activity, 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study conducted on the effects of the compound on A549 lung cancer cells demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in reduced swelling and joint damage compared to control groups, highlighting its potential therapeutic benefits in inflammatory conditions.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,1’-Biphenyl, 4-fluoro | Lacks ethyl and cyclohexyl groups | Moderate anticancer activity |
| 4-Ethyl-2-fluoro-4’-propyl-terphenyl | Similar structure but different substituents | Limited anti-inflammatory effects |
The presence of the cyclohexyl group in 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- enhances its hydrophobicity and may contribute to its unique biological profile.
Comparison with Similar Compounds
Alkyl Chain Modifications
Halogen Substitution
Backbone and Functional Groups
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
